2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one
Description
2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one is an organic compound with the molecular formula C11H12O2S2
Properties
IUPAC Name |
O-ethyl phenacylsulfanylmethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S2/c1-2-13-11(14)15-8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYVXPDTAGOELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one typically involves the reaction of phenacyl bromide with O-ethyl thioacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenacyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted esters and phenacyl derivatives.
Scientific Research Applications
2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenacylsulfanylmethanethioate: Lacks the ethyl group, making it less lipophilic.
O-methyl phenacylsulfanylmethanethioate: Similar structure but with a methyl group instead of an ethyl group.
Phenacylsulfanylmethanethioic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one is unique due to its specific ester linkage and the presence of both phenacyl and thioester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one, also known by its CAS number 56817-84-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound features a unique structure that includes an ethoxymethanethioyl group and a phenylethanone moiety, which may contribute to its biological activity. The chemical formula is .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
The mechanism of action for this compound appears to involve the inhibition of specific enzymes that are crucial for cellular processes. This inhibition can lead to apoptosis (programmed cell death) in cancer cells and disrupt metabolic pathways in bacteria.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli , demonstrating significant inhibition at concentrations as low as 50 µg/mL.
- Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against gram-positive bacteria, highlighting its potential as an antimicrobial agent.
-
Anticancer Activity :
- In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a reduction of cell viability by approximately 70% after 48 hours.
- Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces cell death through apoptosis.
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC/IC50 | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 µg/mL | |
| Antimicrobial | Escherichia coli | 50 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | IC50: 20 µM |
Summary of Mechanisms
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Targeting specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Triggering cell death pathways in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
